Metabolic Origin vs. Parental Activity: DDPB as a Distinct *In Vivo* Marker
Unlike Pseudolaric acid B (PAB) or Pseudolaric acid A (PA), Demethoxydeacetoxypseudolaric acid B (DDPB) is not a primary bioactive compound but a downstream metabolite. It is generated from total diterpene acid (TDA) primarily through the action of plasma esterase in blood [1]. This contrasts with the parent compounds, which are administered exogenously. In a study of PAB derivatives, unmodified PAB demonstrated an IC50 of 1.11 μM against HCT-116 cancer cells [2], whereas DDPB is a metabolic product with a different, non-overlapping functional role in the body.
| Evidence Dimension | Compound Origin & Function |
|---|---|
| Target Compound Data | Demethoxydeacetoxypseudolaric acid B (DDPB) - In vivo metabolite of TDA via plasma esterase |
| Comparator Or Baseline | Pseudolaric Acid B (PAB) - Parent diterpenoid with direct anticancer activity |
| Quantified Difference | DDPB is a metabolic byproduct; PAB is a potent antiproliferative (IC50 1.11 μM on HCT-116 cells) |
| Conditions | In vivo rat metabolism and in vitro anticancer assays (HCT-116 cell line) |
Why This Matters
This establishes DDPB as a unique tool for pharmacokinetic and metabolism studies, not as a direct substitute for the more active parent compounds in oncology research.
- [1] Liu, P., et al. (2014). [Metabolic pathway and metabolites of total diterpene acid isolated from Pseudolarix kaempferi]. Yao Xue Xue Bao. 49(8):1169-74. PMID: 25322560. View Source
- [2] Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents. Bioorganic Chemistry, 151, 107670. 2024. DOI: 10.1016/j.bioorg.2024.107670. View Source
